2-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized from o-aminothiophenol and carbon disulfide in the presence of a base.
Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The benzothiazole and pyridine rings are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl group can lead to alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with various biomolecules makes it a useful tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry
In industry, the compound can be used as a precursor for the synthesis of various materials, including polymers and dyes. Its unique chemical properties make it a valuable component in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)ethanethioamide
- 2-(1,3-Benzothiazol-2-yl)acetic acid ethyl ester
- 2-(1,3-Benzothiazol-2-yl)acetonitrile
Uniqueness
What sets 2-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide apart from similar compounds is its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H13ClN4O2S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N'-(2-chlorobenzoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C20H13ClN4O2S/c21-14-8-2-1-6-12(14)18(26)24-25-19(27)13-7-5-11-22-17(13)20-23-15-9-3-4-10-16(15)28-20/h1-11H,(H,24,26)(H,25,27) |
InChI Key |
DUIQRNUMPZEBDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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